

Application Notes and Protocols for Immunoprecipitation of Withaferin A Target Proteins

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Compound of Interest

Compound Name: Withaferin A

Cat. No.: B1683310

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Introduction

Withaferin A (WFA), a steroidal lactone derived from the medicinal plant *Withania somnifera* (Ashwagandha), has garnered significant attention for its potent anti-inflammatory, anti-angiogenic, and anti-cancer properties. The multifaceted biological activities of WFA stem from its ability to interact with and modulate the function of a diverse array of cellular proteins. Understanding these molecular interactions is crucial for elucidating its mechanism of action and for the development of WFA-based therapeutics.

Immunoprecipitation (IP) is a powerful technique to isolate a specific protein (the "bait") from a complex mixture, such as a cell lysate, using an antibody that specifically binds to it. When coupled with techniques like mass spectrometry, co-immunoprecipitation (co-IP) can identify proteins that interact with the bait, thereby mapping out protein-protein interaction networks. This document provides detailed protocols for the immunoprecipitation of known and potential protein targets of **Withaferin A**, along with application notes to guide researchers in their investigations.

Data Presentation: Withaferin A Target Proteins and Quantitative Interactions

The following table summarizes key protein targets of **Withaferin A** and includes available quantitative data on their interactions. This information is critical for designing and interpreting immunoprecipitation experiments.

Target Protein	Protein Function	Cell Type(s)	Quantitative Data	Reference(s)
Hsp90	Molecular chaperone involved in protein folding and stability.	Pancreatic cancer cells	Disrupts Hsp90-Cdc37 complex at 10 μ M.[1][2]	[1][2]
STAT3	Signal transducer and activator of transcription involved in cell growth and apoptosis.	Human breast cancer cells	Inhibits constitutive and IL-6-inducible phosphorylation at 2-4 μ M.[3]	
IKK β (NF- κ B pathway)	Kinase involved in the activation of the NF- κ B signaling pathway.	Various cell types	Potently inhibits TNF-induced activation.	
Vimentin	Type III intermediate filament protein involved in cell structure and migration.	Breast cancer cells	Covalently binds to the cysteine 328 residue.	
β -Tubulin	A subunit of microtubules, essential for cell division and structure.	Human breast cancer cells	Covalently binds to Cys303.	
Survivin	Inhibitor of apoptosis protein.	Cervical cancer cells	IC50 of 0.05–0.1% for a Wi-A-rich extract.	

Annexin A1	Anti-inflammatory protein.	Mouse microglial cells	Downregulated upon WFA treatment.
SARS-CoV-2 Main Protease (Mpro)	Viral protease essential for replication.	In vitro	IC50 values of 0.54 μ M for irreversible inhibition.

Experimental Protocols

Protocol 1: Immunoprecipitation of a Specific Withaferin A Target Protein

This protocol describes the immunoprecipitation of a known WFA target protein to confirm the interaction or to study the effect of WFA on the protein's interactions with other cellular components.

Materials:

- Cells of interest (e.g., cancer cell line known to express the target protein)
- **Withaferin A (WFA)**
- Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)
- Phosphate-buffered saline (PBS)
- Primary antibody specific to the target protein (validated for IP)
- Isotype control IgG
- Protein A/G magnetic beads or agarose slurry
- Wash buffer (e.g., cell lysis buffer with a lower concentration of detergents)
- Elution buffer (e.g., 2x Laemmli sample buffer)

- SDS-PAGE gels and Western blotting reagents

Procedure:

- Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the desired concentration of WFA or vehicle control (e.g., DMSO) for the appropriate duration.
- Cell Lysis:
 - Wash the cells twice with ice-cold PBS.
 - Add ice-cold lysis buffer to the cell pellet.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
 - Collect the supernatant (cell lysate).
- Pre-clearing the Lysate (Optional but Recommended):
 - Add 20-30 µL of Protein A/G bead slurry to the cleared lysate.
 - Incubate on a rotator for 1 hour at 4°C.
 - Pellet the beads and transfer the supernatant to a new tube.
- Immunoprecipitation:
 - Determine the protein concentration of the lysate.
 - To 500-1000 µg of protein lysate, add the recommended amount of the primary antibody against the target protein.
 - In a separate tube for negative control, add an equivalent amount of isotype control IgG.
 - Incubate on a rotator for 2-4 hours or overnight at 4°C.
- Immune Complex Capture:

- Add 40 μ L of equilibrated Protein A/G bead slurry to each IP reaction.
- Incubate on a rotator for 1-2 hours at 4°C.
- Washing:
 - Pellet the beads and discard the supernatant.
 - Add 500 μ L of cold Wash Buffer, gently resuspend the beads, and incubate for 5 minutes on a rotator at 4°C.
 - Repeat the wash step 3-4 times.
- Elution:
 - After the final wash, remove all supernatant.
 - Add 40-50 μ L of 1X SDS-PAGE sample buffer directly to the beads.
 - Boil the samples at 95-100°C for 5-10 minutes.
 - Pellet the beads, and collect the supernatant containing the eluted proteins.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the target protein.

Protocol 2: Co-Immunoprecipitation to Identify WFA-Modulated Protein Interactions

This protocol is designed to identify proteins that associate with a known WFA target and to investigate how WFA treatment affects these interactions.

Procedure:

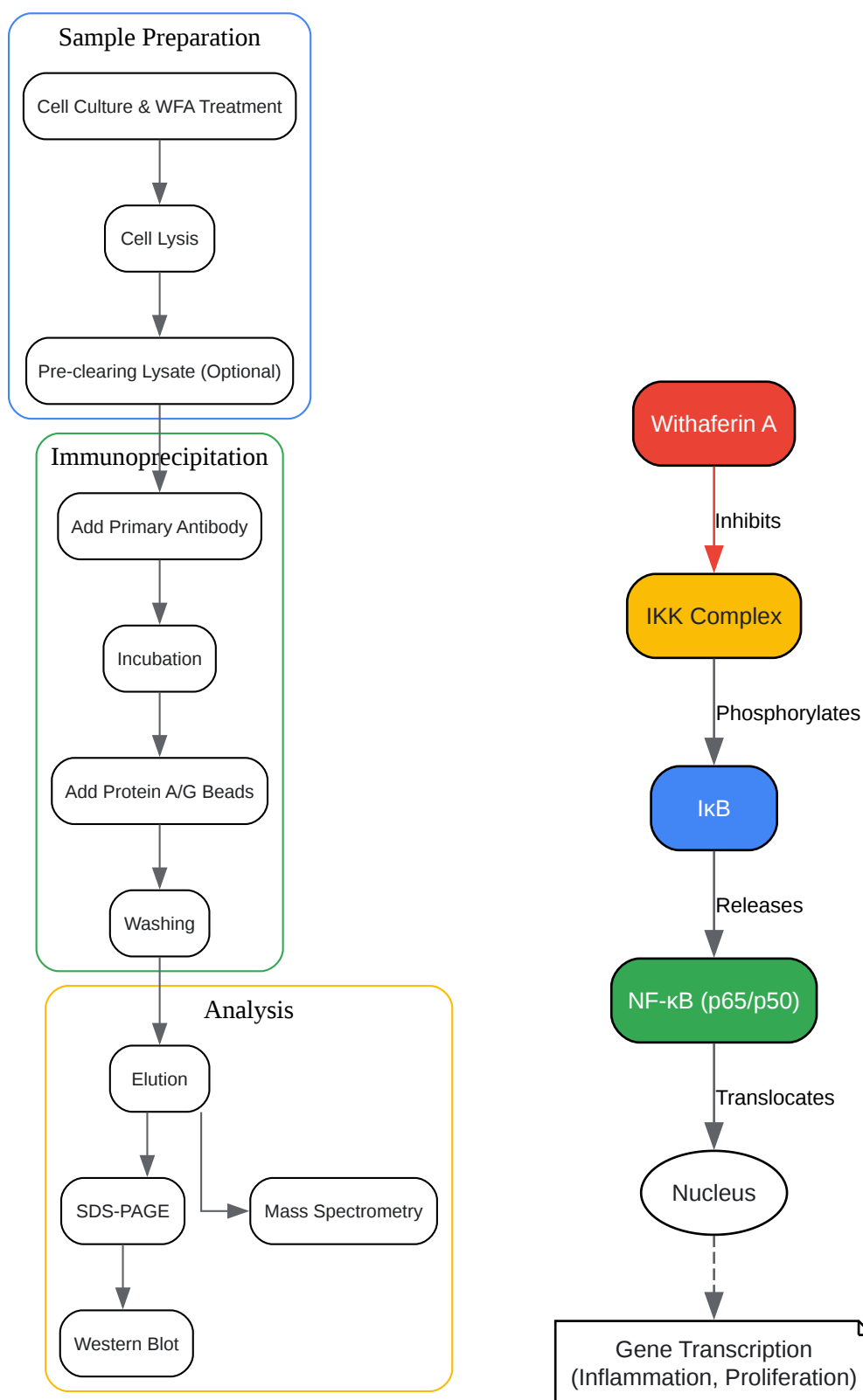
Follow the steps in Protocol 1 up to the washing step (Step 6).

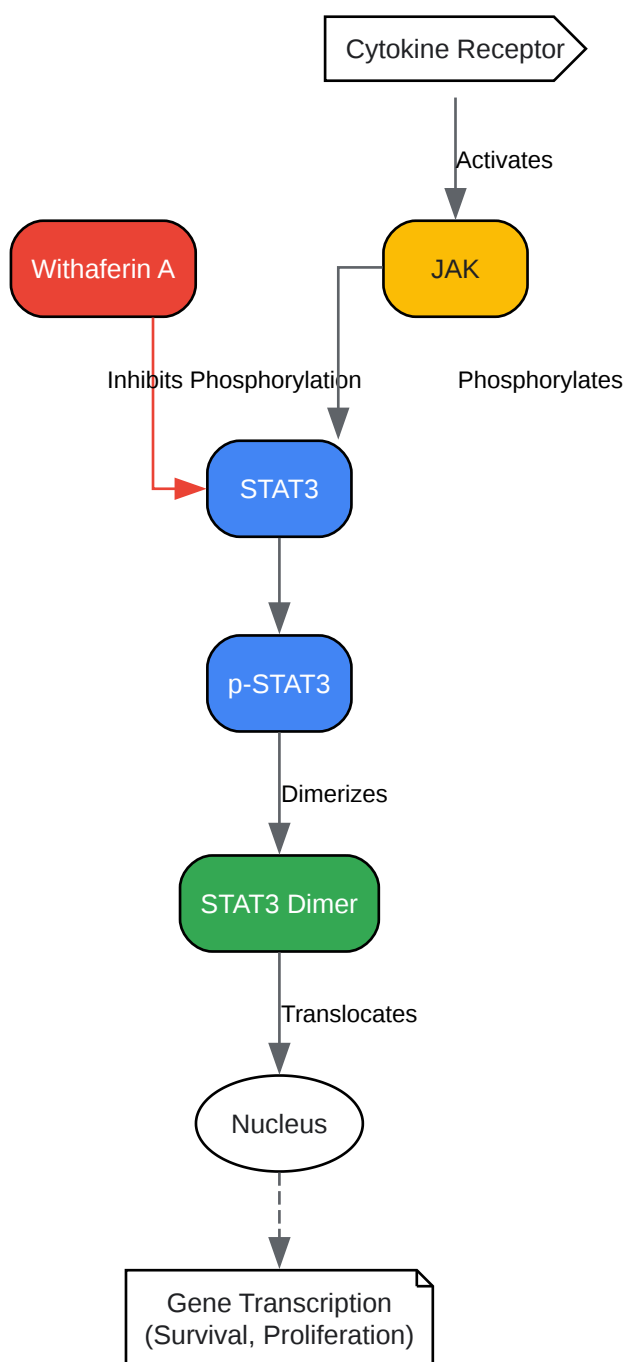
- Elution for Mass Spectrometry:

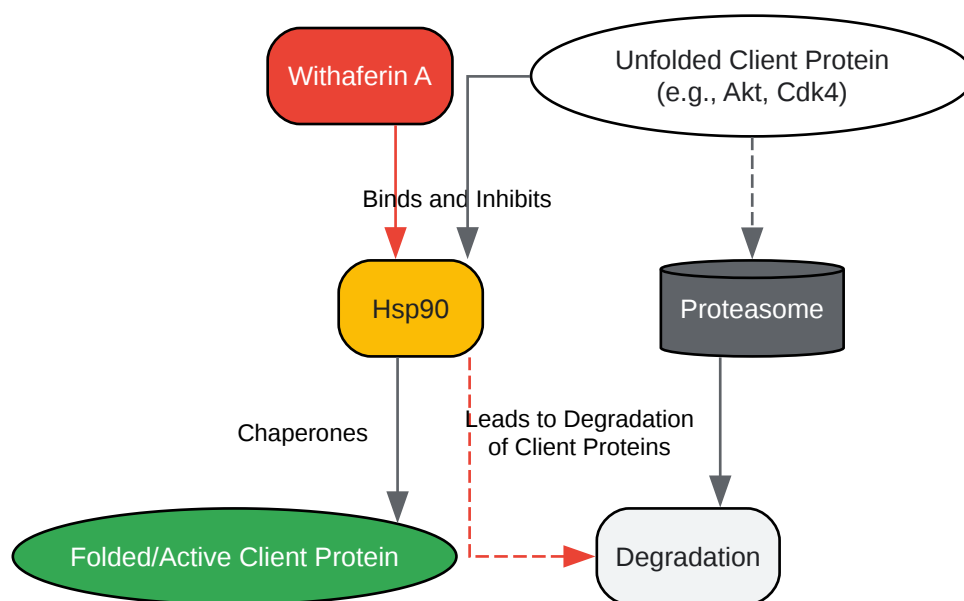
- For mass spectrometry analysis, elute the proteins using a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0) to preserve protein complexes. Neutralize the eluate immediately with a high pH buffer (e.g., 1 M Tris, pH 8.5).
- Analysis:
 - For Western blot analysis, follow Step 7 and 8 of Protocol 1, and probe the blot with antibodies against suspected interacting partners.
 - For identification of novel interacting partners, submit the eluted sample for mass spectrometry analysis.

Visualizations

Experimental Workflow for Immunoprecipitation







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